Nonafluoropentane

Übersicht

Beschreibung

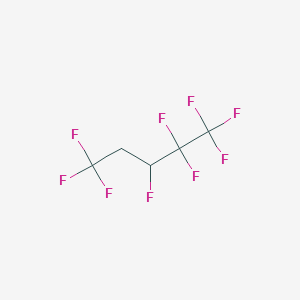

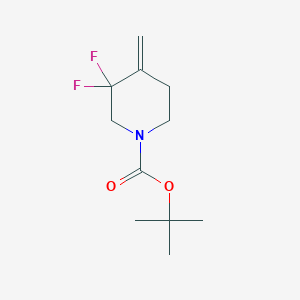

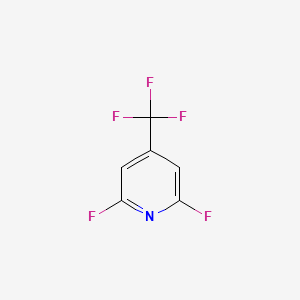

Nonafluoropentane is a substance used in laboratory chemicals and for the manufacture of substances. It is also used in scientific research and development . Its molecular formula is C5H3F9 .

Synthesis Analysis

While specific synthesis methods for Nonafluoropentane were not found in the search results, it is mentioned as a biochemical for proteomics research . Another related compound, 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol, is also mentioned in the context of proteomics research .Molecular Structure Analysis

The molecular formula of Nonafluoropentane is C5H3F9 . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the Nonafluoropentane molecule .Wissenschaftliche Forschungsanwendungen

Photocatalytic Decomposition

Nonafluoropentanoic acid (NFPA), a perfluorinated acid related to nonafluoropentane, has been studied for its decomposition properties using a water-soluble tungstic heteropolyacid photocatalyst, H3PW12O40. This reaction, which occurs in water under UV-Vis irradiation and in the presence of oxygen, results in the formation of F- ions and CO2 without producing environmentally undesirable species like CF4 and CF3H. The process also produces heptafluorobutyric acid (HFBA), indicating a mechanism involving precomplexation and subsequent redox reactions (Hori et al., 2004).

Synthesis of α-Diazo Carbonyl Compounds

Nonafluorobutanesulfonyl azide, closely related to nonafluoropentane, has been recognized for its role in the efficient synthesis of α-diazo carbonyl compounds. This reagent offers several advantages such as shelf-stability, cost-effectiveness, and high efficiency under mild conditions. The diazo products can be isolated in pure form after simple aqueous extraction, making nonafluorobutanesulfonyl azide a valuable alternative in synthetic chemistry (Chiara & Suárez, 2011).

Thermophysical Properties for Engineering Applications

The compound 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-3-pentanone, associated with nonafluoropentane, shows potential in various applications like organic Rankine cycles (ORC), electronics cooling, computer/data center cooling, and fire extinguishing. Its viscosity measurements are significant for understanding its engineering performance, especially in the context of the Paris Agreement on climate change. The developed viscosity correlation for this compound is crucial for its application in environmentally conscious engineering solutions (Wen et al., 2017).

Electrosynthesis Applications

1,1,1,2,3,4,4,5,5,5-Decafluoropentane (C5F10), closely related to nonafluoropentane, has been explored for its application in non-aqueous media in liquid-liquid electrochemistry. It demonstrates the ability to dissolve high concentrations of hydrophobic electrolytes and presents a stable interface with water. This makes C5F10 a valuable solvent in studying various ion-transfer reactions at its interface with water, contributing significantly to advancements in electrochemical research (Katano et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

Nonafluoropentane, also known as perfluoropentanoic acid , is a type of perfluorinated compound (PFC). PFCs are a large family of fluorinated chemicals that have partially or completely fluorinated carbon chains of varied lengths

Mode of Action

It’s known that pfcs, in general, can interact with various biological systems due to their unique physical and chemical properties, such as high thermal stability, low surface tension, and resistance to degradation .

Biochemical Pathways

The specific biochemical pathways affected by nonafluoropentane are currently unknown due to the lack of research in this area. Pfcs are known to interfere with lipid metabolism and protein synthesis, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

Pfcs are generally known for their persistence in the environment and in biological systems due to their resistance to metabolic degradation .

Result of Action

Exposure to pfcs has been associated with various health effects, including liver toxicity, neurotoxicity, and endocrine disruption .

Action Environment

The action, efficacy, and stability of nonafluoropentane can be influenced by various environmental factors. For instance, PFCs are known to persist in the environment due to their resistance to degradation . This persistence can lead to bioaccumulation and potential toxic effects in organisms exposed to these compounds.

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,5,5,5-nonafluoropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOQEDLJVNKDMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2,2,3,5,5,5-Nonafluoropentane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Difluoro(iodo)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane](/img/structure/B3039879.png)